6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Overview
Description
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a chemical compound used as a pharmaceutical intermediate . It is a part of the imidazo[1,2-b]pyridazine family, which has been widely studied in drug molecules due to their good biological activity .
Synthesis Analysis
A related compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized using spectroscopic techniques . The synthesis of imidazo[1,2-b]pyridazine compounds has been reported in various studies, indicating the wide variety of these derivatives .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the X-ray diffraction data .Physical and Chemical Properties Analysis
The physical form of this compound is a white to off-white solid . Its molecular weight is 197.58 . The empirical formula is C6H5Cl2N3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds : The compound is utilized in the direct intermolecular C-H arylation, enabling the synthesis of various (hetero)arylimidazo[1,2-b]pyridazines. This methodology is applied to synthesize di- and trisubstituted imidazo[1,2-b]pyridazines, demonstrating its utility in creating complex heterocyclic compounds (Akkaoui et al., 2010).
VEGFR-2 Kinase Inhibitory Activity : It's involved in the streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, which act as selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. This highlights its role in developing potential therapeutic agents (Ishimoto et al., 2013).
Pharmacological Applications : Research has explored the anti-inflammatory, analgesic, and ulcerogenic actions of various derivatives of this compound. This implies its potential in pharmaceutical applications related to inflammation and pain management (Abignente et al., 1992).
Interactions with Benzodiazepine Receptors : Certain derivatives of this compound have been examined for their interaction with central and mitochondrial benzodiazepine receptors. This research is significant for understanding its potential in neuropsychopharmacology (Barlin et al., 1997).
Antiviral Activities : Some derivatives of this compound have been synthesized and evaluated for antiviral activity, particularly against human cytomegalovirus and varicella-zoster virus, suggesting its potential in antiviral therapy (Galtier et al., 2003).
Antimicrobial Activity : Its derivatives have been synthesized and screened for antimicrobial activity against various bacteria, indicating its potential as an antimicrobial agent (Bhatt et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIGXZXAPJTRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718292 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208084-53-0 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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